Quaternary vs. Secondary Carbon Connectivity: Conformational Restriction and Metabolic Stability Implications
The 1-methylcyclohexyl substituent of the target compound attaches to the oxadiazole C5 position via a quaternary carbon (SMILES: CC1(c2nc(C(=O)O)no2)CCCCC1), whereas the closest cyclohexyl-containing analogs—5-cyclohexyl (CAS 1342121-01-0) and 5-(cyclohexylmethyl) (CAS 1343951-71-2)—attach via secondary and primary carbons respectively . The quaternary attachment eliminates one C–H bond at the point of oxadiazole connection, removing a potential site for cytochrome P450-mediated oxidation . In the broader medicinal chemistry literature, conversion of a secondary carbon linker to a quaternary carbon is a recognized strategy to reduce metabolic liability, as demonstrated in matched molecular pair analyses across multiple chemotypes . Additionally, the quaternary center restricts rotational freedom about the oxadiazole–cyclohexyl bond compared to the secondary-carbon-linked 5-cyclohexyl analog, producing a more constrained conformational ensemble that can translate into differentiated target-binding entropy profiles .
| Evidence Dimension | Carbon hybridization at oxadiazole C5 attachment point and associated metabolic vulnerability |
|---|---|
| Target Compound Data | Quaternary sp³ carbon (no benzylic/α-heterocyclic C–H bond); predicted metabolic soft-spot count reduced by 1 relative to secondary-carbon linked analogs |
| Comparator Or Baseline | 5-Cyclohexyl analog (CAS 1342121-01-0): secondary sp³ carbon at attachment point with one C–H bond; 5-(Cyclohexylmethyl) analog (CAS 1343951-71-2): primary sp³ carbon with two C–H bonds at the α-position to the oxadiazole ring |
| Quantified Difference | Qualitative difference in metabolic soft-spot count; quantitative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) are not available in the public domain for this specific compound class |
| Conditions | Structural comparison based on SMILES and molecular connectivity; metabolic inference drawn from established medicinal chemistry principles of quaternary carbon incorporation (class-level evidence) |
Why This Matters
For procurement decisions in lead optimization programs, the quaternary carbon connectivity predicts a differentiated metabolic profile that cannot be achieved by substituting the cheaper 5-cyclohexyl or 5-(cyclohexylmethyl) analogs, potentially justifying the premium for structure–activity relationship (SAR) exploration.
- [1] St. Jean, D. J., Jr.; Fotsch, C. Mitigating Heterocycle Metabolism in Drug Discovery. J. Med. Chem. 2012, 55 (13), 6002–6020. View Source
